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Introduction
Equisetum arvense (common horsetail) is a perennial plant with a history of use in traditional

medicine for various ailments, including inflammatory disorders.[1][2][3][4][5] Modern

pharmacological studies in cell culture have begun to elucidate the molecular basis for these

anti-inflammatory properties. Extracts from E. arvense have been shown to modulate the

function of immunocompetent cells and interfere with key pro-inflammatory signaling pathways.

[2][6][7][8] This document provides a summary of the quantitative effects observed in vitro and

detailed protocols for assessing the anti-inflammatory activity of E. arvense extracts in relevant

cell culture models. The active compounds contributing to these effects are diverse, including

phenolic acids, flavonoids like isoquercitrin, and potentially the plant's high silica content.[1][9]

[10]

Mechanism of Action: Modulation of Inflammatory
Signaling Pathways
Equisetum arvense exerts its anti-inflammatory effects by targeting several key signaling

cascades within the cell. In models using human keratinocytes and oral keratinocytes, extracts

have been shown to inhibit the phosphorylation of Jun N-terminal kinase (JNK), a critical

component of the mitogen-activated protein kinase (MAPK) pathway.[1][11] Furthermore, E.

arvense and its isolated compounds can suppress the nuclear factor-kappa B (NF-κB) pathway.
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[1][11] This is achieved by preventing the degradation of IκBα, the inhibitory protein that

sequesters NF-κB in the cytoplasm, thereby blocking the translocation of the active NF-κB p65

subunit to the nucleus.[1][11] In TNFα/IFNγ-stimulated keratinocytes, compounds from E.

arvense also inhibit the phosphorylation of STAT1, another key transcription factor involved in

inflammatory responses.[1] The culmination of inhibiting these pathways is a significant

reduction in the expression and production of pro-inflammatory cytokines and chemokines.[1]

[11]
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Caption: Anti-inflammatory signaling pathways modulated by E. arvense.

Data Presentation: Summary of Quantitative In Vitro
Effects
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The following tables summarize the dose-dependent effects of Equisetum arvense extracts on

various inflammatory markers in different cell culture systems.

Table 1: Effects of E. arvense on Lymphocyte Function (Cell Type: Human Primary

Lymphocytes)

Marker/Proces
s

Stimulant
E. arvense
Conc.

Observed
Effect (% of
Control)

Reference

Cell Activation

CD69

Expression (24h)
PHA-L 0.4 µg/mL 78% ± 8.9 [2][12]

0.8 µg/mL 71% ± 9.7 [2][12]

Cytokine

Production

IL-2 Production

(36h)
PHA-L 0.4 µg/mL 70% ± 14 [12][13]

0.8 µg/mL 55% ± 35 [12][13]

IFN-γ Production PHA-L 0.4 µg/mL 63% ± 26 [2][12]

0.8 µg/mL 70% ± 18 [2][12]

TNF-α

Production
PHA-L 0.8 µg/mL 82% ± 22 [2][12]

Table 2: Effects of E. arvense on Cytokine Production in Various Cell Lines
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Cell Type Stimulant
Extract/C
ompound

Concentr
ation

Target
Cytokine

Observed
Effect

Referenc
e

RAW 264.7

Macrophag

es

LPS
E. hyemale

Extract
10 µg/mL

Nitric

Oxide (NO)

53.97% ±

5.89

inhibition

[14]

RAW 264.7

Macrophag

es

-
E. hyemale

Extract

Not

specified
IL-10

Increased

release
[15]

RAW 264.7

Macrophag

es

-
E. hyemale

Extract

Not

specified
MCP-1

Inhibited

release
[15]

Human

Oral

Keratinocyt

es (RT7)

A.a.-LPS
E. arvense

Extract

Not

specified
TNF-α

Additive

suppressio

n with

Glycyrrhizi

n

[11]

Endothelial

Cells

(Hypertonic

)

-
E. arvense

Extract
High dose IL-6

Decreased

secretion
[16]

Th1 Cells
ConA

(5µg/ml)

Crude

Protein

Extract

0.2 mg/ml IL-2 (24h)

1.7x

increase

(1,434.5

pg/ml)

[17]

Th1 Cells
ConA

(10µg/ml)

Crude

Protein

Extract

0.2 mg/ml IL-2 (48h)

1.9x

increase

(2,130.9

pg/ml)

[17]

Th1 Cells
ConA

(5µg/ml)

Crude

Protein

Extract

0.2 mg/ml IFN-γ (24h)

1.4x

increase

(929.3

pg/ml)

[17]
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Note: Some studies, such as the one involving Th1 cells, show an immune-enhancing effect by

increasing specific cytokines, highlighting the complex immunomodulatory role of E. arvense.

[17]

Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Activity in
Keratinocytes (Chemokine Expression)
This protocol is designed to evaluate the ability of E. arvense extracts to inhibit the expression

of pro-inflammatory chemokines in human keratinocytes stimulated with TNF-α and IFN-γ.[1][3]

[4][5]
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6. Perform RT-qPCR
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Caption: Workflow for analyzing chemokine expression in keratinocytes.

Methodology:

Cell Culture: Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin at 37°C in a 5% CO₂ incubator.

Seeding: Seed 5 x 10⁵ HaCaT cells per well in 6-well plates and allow them to adhere

overnight.

Treatment: Replace the medium with fresh serum-free DMEM. Pre-treat the cells with

various concentrations of the E. arvense extract (or isolated compounds) for 1-2 hours.

Include a vehicle control (e.g., DMSO).

Stimulation: Induce inflammation by adding a combination of recombinant human TNF-α

(e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to the wells. Maintain an unstimulated control

group.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://plaza.umin.ac.jp/j-jabs/34/34.339.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10609812/
https://www.researchgate.net/publication/374802396_Phytochemical_Investigation_of_Equisetum_arvense_and_Evaluation_of_Their_Anti-Inflammatory_Potential_in_TNFaINFg-Stimulated_Keratinocytes
https://www.mdpi.com/1424-8247/16/10/1478
https://pubmed.ncbi.nlm.nih.gov/37895949/
https://www.benchchem.com/product/b1181666?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

RNA Isolation: After incubation, wash the cells with PBS and lyse them using a suitable lysis

buffer. Isolate total RNA using a commercial kit according to the manufacturer's instructions.

Quantify the RNA using a spectrophotometer.

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse

transcription kit.

RT-qPCR: Perform Real-Time Quantitative PCR using SYBR Green master mix and primers

specific for target chemokines (e.g., TARC/CCL17, RANTES/CCL5) and a housekeeping

gene (e.g., GAPDH).

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to

the housekeeping gene and comparing treated groups to the stimulated control.

Protocol 2: Evaluation of Immunomodulatory Effects on
Human Lymphocytes (Proliferation & Cytokine
Production)
This protocol assesses the effect of E. arvense on the proliferation and cytokine production of

activated human T cells, a key process in inflammatory immune responses.[2][7][8][12]
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Proliferation Assay Cytokine Assay
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7a. Analyze CFSE dilution
by Flow Cytometry

7b. Measure cytokine levels
(TNF-α, IFN-γ, IL-2)

by ELISA
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Caption: Workflow for lymphocyte proliferation and cytokine analysis.

Methodology:

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor

blood using Ficoll-Paque density gradient centrifugation.
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CFSE Labeling (for Proliferation Assay): Resuspend PBMCs in PBS at 1 x 10⁷ cells/mL. Add

Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1 µM. Incubate for

10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-

cold RPMI-1640 medium with 10% FBS. Wash the cells twice.

Cell Culture: Resuspend labeled (or unlabeled for cytokine assays) PBMCs in complete

RPMI-1640 medium. Seed 2 x 10⁵ cells per well in a 96-well U-bottom plate.

Treatment and Stimulation: Add various concentrations of E. arvense extract. Immediately

after, add a mitogen such as Phytohaemagglutinin (PHA-L; e.g., 10 µg/mL) to stimulate T cell

proliferation and activation. Include unstimulated and stimulated controls.

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

Analysis:

Proliferation (Flow Cytometry): Harvest cells, wash, and stain with fluorescently-labeled

antibodies against T cell markers (e.g., anti-CD8). Analyze the cells using a flow

cytometer. Proliferation is measured by the generational dilution of the CFSE signal in the

CD8+ T cell population.

Cytokine Production (ELISA): After 36-72 hours, centrifuge the plates and carefully collect

the supernatant. Measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-

α) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the

manufacturer's protocols.

Protocol 3: Analysis of NF-κB and JNK Signaling
Pathways via Western Blot
This protocol details the method for determining if E. arvense inhibits inflammation by

preventing the phosphorylation of JNK and the degradation of IκBα.[1][11]

Methodology:

Cell Culture and Seeding: Seed appropriate cells (e.g., HaCaT or RT7 keratinocytes) in 6-

well plates at a density that will result in 80-90% confluency at the time of lysis. Allow cells to

adhere overnight.
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Serum Starvation & Pre-treatment: The next day, replace the medium with serum-free

medium and incubate for 2-4 hours to reduce basal signaling activity. Then, pre-treat cells

with E. arvense extract for 1-2 hours.

Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., A.a.-LPS at 1

µg/mL or TNF-α at 10 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak

phosphorylation and degradation events.

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-

cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase

inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x

g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration

using a BCA or Bradford assay.

Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil for 5 minutes

at 95°C.

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10-12%

polyacrylamide gel. Run the gel until the dye front reaches the bottom.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine

Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room

temperature. Incubate the membrane with primary antibodies against p-JNK, JNK, IκBα, and

a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash

again and apply an enhanced chemiluminescence (ECL) substrate.

Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry

analysis can be performed to quantify the protein band intensities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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